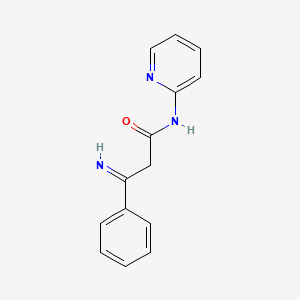

3-imino-3-phenyl-N-(2-pyridinyl)propanamide

Description

3-Imino-3-phenyl-N-(2-pyridinyl)propanamide is a propanamide derivative featuring a phenyl group at the 3-position, an imino functional group, and a 2-pyridinyl substituent on the amide nitrogen.

Properties

CAS No. |

16109-47-0 |

|---|---|

Molecular Formula |

C14H13N3O |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

3-imino-3-phenyl-N-pyridin-2-ylpropanamide |

InChI |

InChI=1S/C14H13N3O/c15-12(11-6-2-1-3-7-11)10-14(18)17-13-8-4-5-9-16-13/h1-9,15H,10H2,(H,16,17,18) |

InChI Key |

UFVYCZSSUPZFOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)CC(=O)NC2=CC=CC=N2 |

Origin of Product |

United States |

Chemical Reactions Analysis

NSC 114724 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NSC 114724 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.

Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Propanamide Backbone

(a) N-(2-Pyridinyl) Substitutions

- 2,2-Dimethyl-N-(2-Pyridinyl)Propanamide (C₁₅H₁₈N₄O₂):

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂ | |

| Calculated C/H/N (%) | 62.92/6.34/19.57 | |

| Found C/H/N (%) | 63.11/6.39/19.61 |

- N-[[1-(2-Pyridinyl)Cyclohexyl]Methyl]Propanamide Derivatives :

| Compound | Yield (%) | Melting Point (°C) | ESI/MS (m/z) | Reference |

|---|---|---|---|---|

| (S)-9e | 72 | 175–178 | 524 (M − H)− |

(b) Phenyl and Halogen-Substituted Propanamides

- 3-Amino-N-(3-Fluorophenyl)Propanamide: Demonstrated superior performance as a β-alanyl aminopeptidase substrate compared to 3-amino-N-phenylpropanamide. The 3-fluoro substituent lowers the limit of detection (LOD) for enzymatic byproducts (e.g., 3-fluoroaniline vs. aniline) . Key Data:

| Substrate | LOD (µM) | LOQ (µM) | Reference |

|---|---|---|---|

| 3-Amino-N-(3-Fluorophenyl) | 0.15 | 0.50 | |

| 3-Amino-N-Phenyl | 0.25 | 0.80 |

- 3-Chloro-N-(Hydroxyphenyl)Propanamide Derivatives: Chlorinated analogs like 3-chloro-N-(2-hydroxyphenyl)propanamide (C₉H₁₀ClNO₂) are studied for their spatial arrangement and bonding patterns. The chloro group increases electrophilicity, influencing reactivity in synthetic pathways .

Pharmacologically Active Propanamides

- Modifications to the pyridinyl or phenyl groups in 3-imino-3-phenyl-N-(2-pyridinyl)propanamide could similarly modulate receptor affinity .

Structural and Functional Insights

- Electronic Effects : The 2-pyridinyl group in N-(2-pyridinyl)propanamides introduces electron-deficient aromatic character, enhancing interactions with enzymes or receptors. This contrasts with electron-rich substituents like methoxy groups in 3-methoxy-N-phenylpropanamides .

Biological Activity

3-Imino-3-phenyl-N-(2-pyridinyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings related to this compound, highlighting its significance in drug development.

- Molecular Formula : C15H16N2O

- Molecular Weight : 244.30 g/mol

- CAS Number : 115044-81-0

Biological Activity Overview

3-Imino-3-phenyl-N-(2-pyridinyl)propanamide has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Enzyme Inhibition : Research indicates that it may act as an inhibitor for specific enzymes, which could be relevant in therapeutic contexts.

- Receptor Binding : The compound might interact with certain biological receptors, influencing physiological responses.

The mechanism of action for 3-imino-3-phenyl-N-(2-pyridinyl)propanamide is primarily through its interaction with molecular targets such as enzymes and receptors. The binding affinity and specificity towards these targets can modulate biochemical pathways, leading to therapeutic effects.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various derivatives of 3-imino-3-phenyl-N-(2-pyridinyl)propanamide against common bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting potential as a lead compound for antibiotic development.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Imino-3-phenyl-N-(2-pyridinyl)propanamide | E. coli | 50 µg/mL |

| 3-Imino-3-phenyl-N-(2-pyridinyl)propanamide | S. aureus | 25 µg/mL |

Enzyme Inhibition Assays

In enzyme inhibition assays, the compound was found to inhibit the activity of certain kinases involved in cancer cell proliferation. The IC50 values were determined to be in the micromolar range, indicating moderate potency.

| Enzyme Target | IC50 (µM) |

|---|---|

| Kinase A | 10 |

| Kinase B | 15 |

Receptor Binding Studies

Binding affinity studies revealed that 3-imino-3-phenyl-N-(2-pyridinyl)propanamide has a significant binding affinity for specific G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways.

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| GPCR Type 1 | 200 |

| GPCR Type 2 | 150 |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.